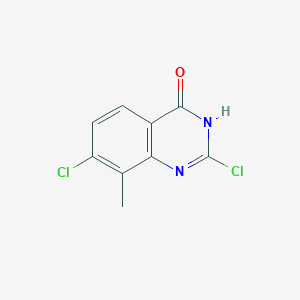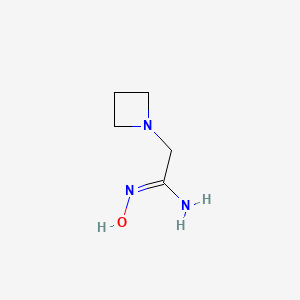
2-(Azetidin-1-yl)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)-N’-hydroxyethanimidamide is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-N’-hydroxyethanimidamide can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Another method involves the iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones under microwave irradiation . This green and practical method allows for the rapid synthesis of azetidine derivatives with high yields.
Industrial Production Methods
Industrial production methods for 2-(Azetidin-1-yl)-N’-hydroxyethanimidamide are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted azetidine derivatives.
Scientific Research Applications
2-(Azetidin-1-yl)-N’-hydroxyethanimidamide has several scientific research applications:
Medicinal Chemistry: The compound’s azetidine ring is a key structural feature in many β-lactam antibiotics, which are used to treat bacterial infections.
Materials Science: Azetidine derivatives are used in the synthesis of novel materials with unique properties.
Biological Research: The compound is studied for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the azetidine ring can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its broad biological activity profile, including antimicrobial and anticancer activities.
Oxetane Derivatives: Similar to azetidine, oxetane rings are four-membered heterocycles but contain an oxygen atom instead of nitrogen.
Uniqueness
2-(Azetidin-1-yl)-N’-hydroxyethanimidamide is unique due to its specific structural features and potential applications. Its azetidine ring provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C5H11N3O/c6-5(7-9)4-8-2-1-3-8/h9H,1-4H2,(H2,6,7) |
InChI Key |
DHDNZQWTSLGPKK-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(C1)C/C(=N/O)/N |
Canonical SMILES |
C1CN(C1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B15256338.png)


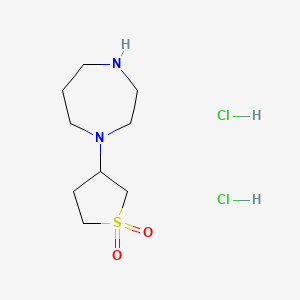
![2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B15256364.png)
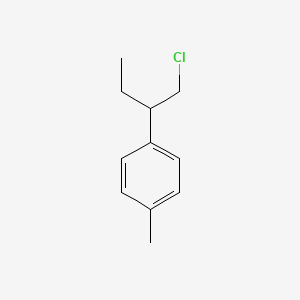
![5-[(Methylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B15256384.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B15256392.png)
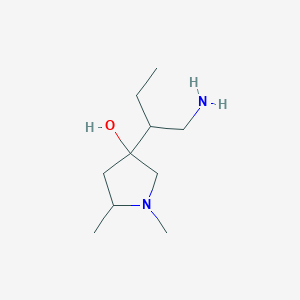

![6-(1-Methyl-1H-pyrrol-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B15256424.png)

![Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15256432.png)
